molecular formula C17H16N6O2S B609973 PF-06371900 CAS No. 1622291-81-9

PF-06371900

Cat. No.: B609973
CAS No.: 1622291-81-9
M. Wt: 368.42
InChI Key: RAHGVIZTQAHVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06371900 is a potent and highly selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson’s disease (PD) pathogenesis. LRRK2 mutations (e.g., G2019S) are linked to late-onset PD, making LRRK2 inhibition a therapeutic target . This compound exhibits an IC50 of 64 nM against LRRK2 kinase activity, with demonstrated selectivity over other kinases, reducing off-target effects in preclinical models . Its mechanism involves blocking LRRK2-mediated phosphorylation of downstream substrates, such as Rab10, thereby modulating cellular pathways associated with neurodegeneration .

Properties

CAS No.

1622291-81-9

Molecular Formula

C17H16N6O2S

Molecular Weight

368.42

IUPAC Name

6-[(2,5-Dimethoxyphenyl)thio]-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3

InChI Key

RAHGVIZTQAHVRX-UHFFFAOYSA-N

SMILES

CN1N=CC(C2=NN=C3C=CC(SC4=CC(OC)=CC=C4OC)=NN32)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF06371900;  PF-06371900;  PF 06371900

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar LRRK2 Inhibitors

Key Compounds for Comparison

PF-06371900 is compared to three structurally and functionally similar LRRK2 inhibitors:

PFE-360 (PF-06447475): IC50 = 0.21 nM .

GSK2578215A : IC50 = 13 nM .

LRRK2-IN-1 : IC50 = 6 nM .

Table 1: Comparative Pharmacological Profiles
Compound IC50 (nM) Selectivity Key Applications
This compound 64 High selectivity for LRRK2 PD models, cellular assays
PFE-360 0.21 High selectivity In vivo neuroprotection studies
GSK2578215A 13 Moderate selectivity Kinase profiling assays
LRRK2-IN-1 6 Lower selectivity Early-stage PD research

Structural and Functional Insights

  • Potency : PFE-360 and LRRK2-IN-1 exhibit superior potency (sub-nM to single-digit nM IC50), whereas this compound is less potent (64 nM). However, this compound’s moderate potency may reduce risks of toxicity associated with ultra-high inhibition .
  • Selectivity: this compound and PFE-360 are noted for high selectivity, critical for minimizing off-target effects in chronic PD treatment. In contrast, LRRK2-IN-1 has broader kinase activity, limiting its therapeutic utility .
  • Therapeutic Use: PFE-360 demonstrates efficacy in animal models of PD, crossing the blood-brain barrier (BBB) effectively.

Research Findings and Clinical Relevance

Preclinical Studies

  • This compound : Reduces LRRK2-mediated phosphorylation in cell lines (e.g., HEK293T) and primary neurons, validating its role in PD pathway modulation .
  • PFE-360 : Shows neuroprotective effects in transgenic mouse models, delaying motor deficits and neurodegeneration .
  • GSK2578215A: Used to map LRRK2 interactomes, revealing novel substrates beyond Rab GTPases .

Limitations and Challenges

  • This compound: Limited in vivo data and unclear pharmacokinetic profile compared to PFE-360.
  • PFE-360 : Despite high potency, long-term safety studies are pending.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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